5-Bromo-4-propylpyrimidine

Lipophilicity Drug design Partition coefficient

5-Bromo-4-propylpyrimidine (CAS 951884-26-7) gives medicinal chemists a strategic advantage: the n-propyl group boosts logP by ~1 unit over the methyl analog, improving membrane permeability and CNS penetration without steric penalty. The 5-bromo handle enables robust Suzuki–Miyaura coupling for late-stage diversification. Its higher boiling point (251.7 °C) widens liquid-handling range, while lower density (1.4 g/cm³) reduces mass-per-volume by 12.5% for efficient automated dispensing. Select this building block to enhance reaction yields, streamline purification, and optimize pharmacokinetic profiles.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 951884-26-7
Cat. No. B1293184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-propylpyrimidine
CAS951884-26-7
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCCCC1=NC=NC=C1Br
InChIInChI=1S/C7H9BrN2/c1-2-3-7-6(8)4-9-5-10-7/h4-5H,2-3H2,1H3
InChIKeyCTQOACFKRRAZGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-propylpyrimidine CAS 951884-26-7: Halopyrimidine Building Block Profile


5-Bromo-4-propylpyrimidine (CAS: 951884-26-7, molecular formula C₇H₉BrN₂, molecular weight 201.06 g/mol) is a 5‑bromo‑substituted pyrimidine bearing an n‑propyl group at the 4‑position . It belongs to the class of halopyrimidines—aromatic heterocycles widely employed as versatile intermediates in medicinal chemistry and materials science . The compound is commercially available as a white to pale‑yellow crystalline solid or liquid with a reported purity of ≥95–98% , and it is typically handled under standard inert‑atmosphere conditions for long‑term storage .

Why 5-Bromo-4-propylpyrimidine Cannot Be Casually Substituted: Physicochemical and Reactivity Distinctions


In‑class halogenated pyrimidines are frequently treated as interchangeable building blocks; however, even minor changes in the alkyl chain length at the 4‑position produce substantial shifts in lipophilicity, boiling point, density, and solubility . The n‑propyl group in 5‑bromo‑4‑propylpyrimidine increases logP by approximately 1.0 unit relative to the methyl analog , alters the compound's phase‑transfer behavior in biphasic cross‑coupling reactions, and modifies its chromatographic retention profile . These differences directly impact reaction yields, purification strategies, and the ultimate pharmacokinetic properties of derived drug candidates—making un‑validated substitution a significant risk to project reproducibility [1].

Quantitative Differentiation of 5-Bromo-4-propylpyrimidine Against Closest Structural Analogs


Lipophilicity Advantage: LogP Difference of +1.06 vs. 5‑Bromo‑4‑methylpyrimidine

The predicted octanol‑water partition coefficient (ACD/LogP) for 5‑bromo‑4‑propylpyrimidine is 2.18, compared with 1.12 for the 4‑methyl analog . This increase of 1.06 log units corresponds to an approximately 11‑fold higher predicted lipophilicity, which can enhance membrane permeability in biological assays and alter solubility profiles in organic solvents .

Lipophilicity Drug design Partition coefficient

Volatility Control: Boiling Point Elevation of +30.4 °C vs. 5‑Bromo‑4‑methylpyrimidine

5‑Bromo‑4‑propylpyrimidine exhibits a predicted boiling point of 251.7±20.0 °C (at 760 mmHg), whereas the 4‑methyl analog boils at 221.3±20.0 °C . The 30.4 °C increase reflects the contribution of the longer propyl chain to intermolecular van der Waals forces, providing a wider liquid‑range window for solvent‑free reactions or vacuum distillation.

Volatility Thermal stability Process chemistry

Density Differential: 12.5% Lower Density vs. 5‑Bromo‑4‑methylpyrimidine

The predicted density of 5‑bromo‑4‑propylpyrimidine is 1.4±0.1 g/cm³, compared with 1.6±0.1 g/cm³ for the 4‑methyl analog . The lower density (~0.2 g/cm³ reduction) arises from the increased molar volume contributed by the propyl substituent (141.4 cm³ vs. 108.3 cm³) .

Density Physical property Formulation

Cross‑Coupling Reactivity: Established Utility of 5‑Bromopyrimidines in Suzuki–Miyaura Reactions

The 5‑bromo substituent on the pyrimidine ring is a well‑established electrophilic partner in palladium‑catalyzed cross‑coupling reactions, particularly Suzuki–Miyaura couplings with aryl‑ or heteroarylboronic acids [1]. While direct kinetic data for 5‑bromo‑4‑propylpyrimidine are not available, studies on closely related 5‑bromopyrimidines demonstrate that the 4‑alkyl group exerts a modest electronic effect that can be tuned via ligand selection [2]. The propyl chain, compared to shorter alkyl groups, does not introduce steric hindrance sufficient to impede oxidative addition, thereby maintaining robust coupling yields (typically >70% under optimized conditions) [2][3].

Cross‑coupling Suzuki reaction C–C bond formation

Purity and Analytical Consistency: 98%+ Grade Availability Across Multiple Vendors

5‑Bromo‑4‑propylpyrimidine is routinely supplied at ≥98% purity (GC or HPLC) from multiple independent vendors . In contrast, the 4‑ethyl analog is frequently offered only at 95% purity , and the 4‑methyl analog is available at 98% but with fewer vendor options . The consistent high‑purity supply chain for the propyl derivative reduces the need for repurification prior to use in sensitive catalytic or medicinal chemistry applications.

Purity Analytical standard Reproducibility

Optimal Deployment Scenarios for 5-Bromo-4-propylpyrimidine Based on Quantitative Evidence


Medicinal Chemistry Campaigns Requiring Increased Lipophilicity

When a lead series demands higher logP to improve membrane permeability or CNS penetration, 5‑bromo‑4‑propylpyrimidine (logP = 2.18) provides a lipophilicity advantage over the methyl analog (logP = 1.12) without resorting to larger, more complex alkyl chains that may introduce synthetic challenges . The propyl group adds approximately one log unit while preserving the steric profile suitable for cross‑coupling reactions .

High‑Temperature or Solvent‑Free Synthetic Protocols

Process chemists seeking a 5‑bromopyrimidine building block with a wider liquid‑handling range can exploit the 30 °C higher boiling point of the propyl derivative (251.7 °C vs. 221.3 °C for the methyl analog) . This property is particularly advantageous in solvent‑free Suzuki–Miyaura couplings or in reactions where volatile by‑products must be removed by distillation .

High‑Throughput Experimentation and Automated Liquid Handling

The lower density of 5‑bromo‑4‑propylpyrimidine (1.4 g/cm³) compared with the 4‑methyl analog (1.6 g/cm³) reduces the mass of compound required per unit volume . In automated platforms where reagents are dispensed by volume, this density difference allows more efficient use of precious building‑block inventory, with the propyl derivative offering a 12.5% mass‑per‑volume reduction that can translate to significant cost savings in large‑scale screening campaigns .

Synthesis of Kinase Inhibitors and Other Bioactive Heterocycles via Modular Diversification

The 5‑bromo substituent serves as a reliable handle for palladium‑catalyzed cross‑coupling, enabling the late‑stage introduction of aryl, heteroaryl, or alkenyl groups [1]. This reactivity has been exploited in the synthesis of diverse pyrimidine‑containing pharmacophores, including tyrosine kinase inhibitors and anti‑inflammatory agents [1][2]. The propyl chain remains inert under standard coupling conditions, providing a stable alkyl anchor that does not require protecting‑group manipulation [1].

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